
Azanium;2-decoxyethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable ingredient in detergents, personal care products, and other formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt typically involves the following steps:
Ethoxylation: Ethylene oxide is reacted with a fatty alcohol (decanol) to form poly(oxy-1,2-ethanediyl) chains.
Sulfation: The resulting poly(oxy-1,2-ethanediyl) is then sulfated using sulfur trioxide or chlorosulfonic acid to introduce the sulfo group.
Neutralization: The sulfated product is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Continuous processes are often employed to maximize efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acids and other oxidation products.
Substitution: The sulfo group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Fatty alcohols and ethylene glycol derivatives.
Oxidation: Sulfonic acids and other oxidized derivatives.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations to enhance solubility and stability.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in detergents, cleaning agents, and personal care products for its emulsifying and foaming properties.
Mechanism of Action
The primary mechanism of action of Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt is its ability to reduce surface tension and form micelles. This allows it to solubilize hydrophobic substances in aqueous solutions. The sulfo group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion and emulsification.
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(dodecyloxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(undecyloxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(dodecyloxy)-, potassium salt
Uniqueness
Compared to similar compounds, Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt offers unique properties such as:
- Enhanced Solubility : The ammonium salt form provides better solubility in water compared to sodium or potassium salts.
- Mildness : It is less irritating to the skin, making it suitable for use in personal care products.
- Versatility : Its ability to function effectively in a wide range of pH conditions makes it a versatile ingredient in various formulations.
Properties
CAS No. |
52286-19-8 |
|---|---|
Molecular Formula |
C12H29NO5S |
Molecular Weight |
299.43 g/mol |
IUPAC Name |
azanium;2-decoxyethyl sulfate |
InChI |
InChI=1S/C12H26O5S.H3N/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |
InChI Key |
LNZKDDBQQNESKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
Related CAS |
52286-19-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


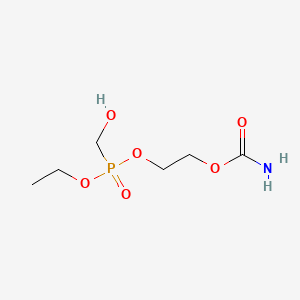
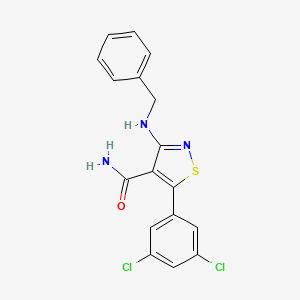
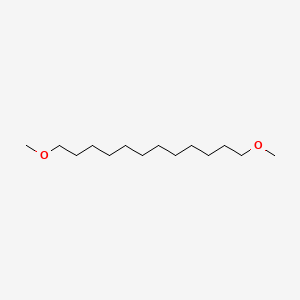
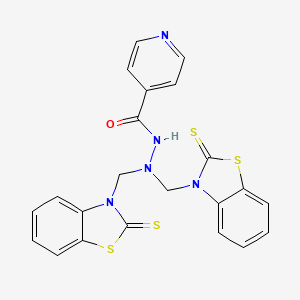
![3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
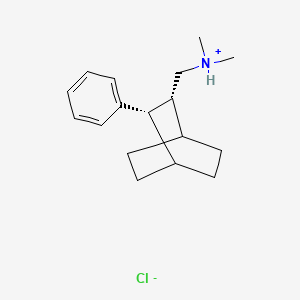
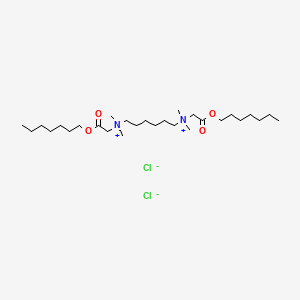

![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
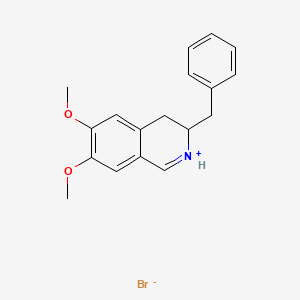
![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)

